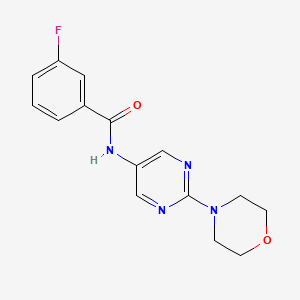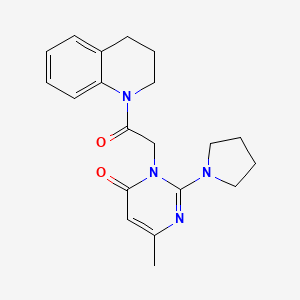![molecular formula C19H18ClN3OS B14963719 1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea](/img/structure/B14963719.png)
1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazole-2-amine with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- 1-(4-CHLOROPHENYL)-1-ETHYL-3-(2-METHOXY-5-METHYLPHENYL)UREA
- 1-(3-CHLOROPHENYL)-4-(2-PHENYLETHYL)PIPERAZINE
Uniqueness
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and chlorophenyl group contribute to its potential as an antimicrobial agent, while the methylphenyl group enhances its stability and solubility.
特性
分子式 |
C19H18ClN3OS |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
1-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-2-8-16(9-3-13)22-19(24)21-11-10-18-23-17(12-25-18)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H2,21,22,24) |
InChIキー |
JFVPSGIVJCMYMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2=NC(=CS2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963651.png)
![5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B14963658.png)

![2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B14963668.png)

![3-(4-Methylphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14963677.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B14963678.png)
![N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14963694.png)
![2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide](/img/structure/B14963709.png)

![N-(4-acetylphenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B14963718.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14963723.png)
![N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide](/img/structure/B14963729.png)
